3,4-difluoro-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
3,4-Difluoro-N-(2-methylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₁F₂NO₂S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-methylphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and 2-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or thiols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Materials Science: Incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for therapeutic applications.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
- 3,4-Difluorobenzenesulfonamide
- 3,4-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
- 3,5-Difluorobenzenesulfonamide
Comparison:
- Structural Differences: The presence of different substituents on the benzene ring distinguishes these compounds.
- Reactivity: The reactivity can vary based on the electronic effects of the substituents.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-4-2-3-5-13(9)16-19(17,18)10-6-7-11(14)12(15)8-10/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVFBHUPXRARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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